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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for key in vitro assays

designed to identify and characterize inhibitors of topoisomerase II, a critical enzyme in DNA

replication and a key target for anticancer drug development.

Topoisomerase II resolves DNA topological problems by creating transient double-strand

breaks.[1] This activity is essential for processes like DNA replication, transcription, and

chromosome segregation.[1] Its inhibition can lead to an accumulation of DNA damage and

ultimately trigger cell death, making it a prime target for therapeutic intervention.[1] The assays

described herein are fundamental tools for screening and characterizing compounds that

interfere with the catalytic cycle of topoisomerase II.

There are two main classes of topoisomerase II inhibitors:

Catalytic Inhibitors: These compounds interfere with the enzymatic activity of topoisomerase

II, such as blocking DNA binding or inhibiting ATP hydrolysis, without stabilizing the cleavage

complex.

Topoisomerase II Poisons (or Interfacial Poisons): These agents trap the enzyme-DNA

cleavage complex, an intermediate in the catalytic reaction. This leads to the accumulation of

double-strand breaks in the DNA.[2]
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This document outlines the experimental setups for four critical assays: the DNA Relaxation

Assay, the kDNA Decatenation Assay, the DNA Cleavage Assay, and the ATPase Assay. Each

section includes a detailed protocol, a summary of quantitative data in a tabular format, and a

visual representation of the experimental workflow.

Topoisomerase II DNA Relaxation Assay
The DNA relaxation assay is a fundamental method to assess the catalytic activity of

topoisomerase II. The enzyme relaxes supercoiled plasmid DNA in an ATP-dependent manner.

[3] Potential inhibitors are evaluated based on their ability to prevent this relaxation. The

different topological forms of the DNA (supercoiled, relaxed, and nicked) are then separated by

agarose gel electrophoresis.

Quantitative Data Summary
Parameter Description Example Value

IC50

The concentration of the

inhibitor required to reduce the

relaxation activity of

topoisomerase II by 50%.

15.7 µM

% Supercoiled DNA

The percentage of remaining

supercoiled DNA substrate at a

given inhibitor concentration.

Varies

% Relaxed DNA

The percentage of relaxed

DNA product at a given

inhibitor concentration.

Varies

Experimental Protocol
Materials:

Human Topoisomerase II enzyme

Supercoiled plasmid DNA (e.g., pBR322)
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10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM

MgCl2, 50 mM DTT, 1 mg/ml BSA)

30X ATP solution (30 mM)

Dilution Buffer (e.g., 50 mM Tris.HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50%

(v/v) glycerol, and 50 μg/ml albumin)

Stop Solution/Loading Dye (e.g., 40 % (w/v) sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA,

0.5 mg/ml Bromophenol Blue)

Chloroform/isoamyl alcohol (24:1)

Nuclease-free water

Test compounds dissolved in an appropriate solvent (e.g., DMSO)

Agarose

TAE or TBE buffer

Ethidium bromide or other DNA stain

UV transilluminator and gel documentation system

Procedure:

Reaction Setup: On ice, prepare a reaction mix for the desired number of assays. For a

single 30 µL reaction, combine the following:

3 µL of 10x Assay Buffer

1 µL of 30X ATP

0.5 µL of supercoiled pBR322 (1 µg/µL)

22.2 µL of nuclease-free water
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Aliquot and Add Inhibitor: Aliquot 26.7 µL of the reaction mix into individual microcentrifuge

tubes. Add 0.3 µL of the test compound at various concentrations to the respective tubes.

For control reactions, add 0.3 µL of the solvent (e.g., DMSO).

Enzyme Addition: Dilute the topoisomerase II enzyme in dilution buffer to the desired

concentration. Add 3 µL of the diluted enzyme to each reaction tube (except for the no-

enzyme control, to which 3 µL of dilution buffer is added).

Incubation: Gently mix the reactions and incubate at 37°C for 30 minutes.

Reaction Termination: Stop the reaction by adding 30 µL of Stop Solution/Loading Dye and

30 µL of chloroform/isoamyl alcohol (24:1).

Phase Separation: Vortex briefly and centrifuge for 2 minutes to separate the aqueous and

organic phases.

Agarose Gel Electrophoresis: Load 20 µL of the upper aqueous phase onto a 1% agarose

gel. Run the gel at approximately 85V for 2 hours or until adequate separation of DNA forms

is achieved.

Visualization and Analysis: Stain the gel with ethidium bromide (1 µg/mL) for 15 minutes,

followed by a brief destaining in water. Visualize the DNA bands using a UV transilluminator.

Quantify the intensity of the supercoiled and relaxed DNA bands to determine the extent of

inhibition.

Reaction Preparation Reaction & Analysis

Prepare Reaction Mix
(Buffer, ATP, scDNA) Aliquot Mix Add Test Compound

or Vehicle Add Topo II Enzyme Incubate at 37°C Stop Reaction
(Loading Dye, Chloroform)

Agarose Gel
Electrophoresis

Visualize & Quantify
(Gel Doc System)

Click to download full resolution via product page

Workflow for the Topoisomerase II DNA Relaxation Assay.

Topoisomerase II kDNA Decatenation Assay
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This assay is highly specific for topoisomerase II, as only type II topoisomerases can

decatenate interlocked double-stranded DNA circles. The substrate used is kinetoplast DNA

(kDNA), which is a large network of catenated DNA minicircles from the mitochondria of

trypanosomes. Active topoisomerase II releases the individual minicircles from the network.

Since the large kDNA network cannot enter the agarose gel, while the released minicircles can,

the enzyme's activity can be monitored.

Quantitative Data Summary
Parameter Description Example Value

IC50

The concentration of the

inhibitor required to reduce the

decatenation activity of

topoisomerase II by 50%.

Varies

% Decatenated kDNA

The percentage of released

minicircles at a given inhibitor

concentration.

Varies

Minimum Enzyme

Concentration for Full

Decatenation

The lowest concentration of

enzyme that results in

complete decatenation of the

kDNA substrate.

~0.03 µL of neat enzyme

Experimental Protocol
Materials:

Human Topoisomerase II enzyme

Kinetoplast DNA (kDNA)

10x Topoisomerase II Reaction Buffer

30X ATP solution

Dilution Buffer
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Stop Solution/Loading Dye

Chloroform/isoamyl alcohol (24:1)

Nuclease-free water

Test compounds dissolved in an appropriate solvent (e.g., DMSO)

Agarose

TAE or TBE buffer

Ethidium bromide or other DNA stain

UV transilluminator and gel documentation system

Procedure:

Reaction Setup: On ice, prepare a reaction mix. For a single 30 µL reaction, combine:

3 µL of 10x Assay Buffer

1 µL of 30X ATP

2 µL of kDNA (100 ng/µL)

22.2 µL of nuclease-free water

Aliquot and Add Inhibitor: Aliquot 26.7 µL of the reaction mix into individual tubes. Add 0.3 µL

of the test compound at various concentrations. For controls, add 0.3 µL of solvent.

Enzyme Addition: Dilute the topoisomerase II enzyme in dilution buffer. Add 3 µL of the

diluted enzyme to each reaction tube (add dilution buffer to the no-enzyme control).

Incubation: Mix gently and incubate at 37°C for 30 minutes.

Reaction Termination: Stop the reaction by adding 30 µL of Stop Solution/Loading Dye and

30 µL of chloroform/isoamyl alcohol (24:1).
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Phase Separation: Vortex briefly and centrifuge for 2 minutes.

Agarose Gel Electrophoresis: Load 20 µL of the upper aqueous phase onto a 1% agarose

gel. Run the gel at approximately 85V for 1 hour.

Visualization and Analysis: Stain the gel with ethidium bromide (1 µg/mL) for 15 minutes and

destain in water. Visualize the released minicircles using a UV transilluminator. The amount

of decatenated minicircles is quantified to determine the level of inhibition.

Reaction Preparation Reaction & Analysis

Prepare Reaction Mix
(Buffer, ATP, kDNA) Aliquot Mix Add Test Compound

or Vehicle Add Topo II Enzyme Incubate at 37°C Stop Reaction
(Loading Dye, Chloroform)

Agarose Gel
Electrophoresis

Visualize & Quantify
(Decatenated Minicircles)

Click to download full resolution via product page

Workflow for the Topoisomerase II kDNA Decatenation Assay.

Topoisomerase II DNA Cleavage Assay
This assay identifies topoisomerase II poisons, which stabilize the covalent enzyme-DNA

cleavage complex. This stabilization leads to an increase in linear or nicked DNA. The assay

typically uses a supercoiled plasmid with a known high-affinity topoisomerase II cleavage site.

The conversion of supercoiled DNA to its linear form is analyzed by agarose gel

electrophoresis.

Quantitative Data Summary
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Parameter Description Example Value

EC50 (Effective Concentration)

The concentration of the

compound that induces 50% of

the maximum DNA cleavage.

Varies

% Linear DNA

The percentage of linearized

plasmid DNA, indicating the

formation of a stable cleavage

complex.

Varies

% Nicked DNA
The percentage of nicked,

open-circular DNA.
Varies

Experimental Protocol
Materials:

Human Topoisomerase II enzyme

Supercoiled plasmid DNA (e.g., pRYG, with a high-affinity cleavage site)

10x Topoisomerase II Assay Buffer (components A and B, mixed fresh)

Stop Solution (e.g., 10% SDS)

Proteinase K

Sample Loading Dye

Nuclease-free water

Test compounds (potential poisons) and a known poison (e.g., etoposide) as a positive

control

Agarose

TAE or TBE buffer with ethidium bromide (0.5 µg/ml)
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UV transilluminator and gel documentation system

Procedure:

Reaction Setup: Assemble the reactions on ice in microcentrifuge tubes in the following order

for a 20 µL final volume:

Variable volume of nuclease-free water

2 µL of 10x Assay Buffer (freshly prepared by mixing equal volumes of Buffer A and Buffer

B)

1 µL of supercoiled DNA substrate

Variable volume of the test compound or control

4-6 Units of purified Topoisomerase II enzyme

Incubation: Transfer the tubes to a 37°C heat block and incubate for 15-30 minutes.

Reaction Termination and Protein Digestion: Stop the reaction by adding 2 µL of 10% SDS.

Add proteinase K to a final concentration of 50 µg/ml and incubate at 37°C for 15 minutes to

digest the enzyme.

Sample Preparation for Loading: Add 0.1 volume of the sample loading dye.

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/ml

ethidium bromide. The running buffer should also contain ethidium bromide. Run the gel until

the dye front has migrated sufficiently.

Visualization and Analysis: Destain the gel in water for 15 minutes and photograph it using a

UV transilluminator. Quantify the amount of linear DNA to assess the activity of the test

compound as a topoisomerase II poison.
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Reaction Preparation Reaction & Analysis

Prepare Reaction Mix
(Buffer, scDNA)

Add Test Compound
or Control Poison Add Topo II Enzyme Incubate at 37°C Stop with SDS Digest with

Proteinase K
Agarose Gel

Electrophoresis
Visualize & Quantify

(Linear DNA)

Click to download full resolution via product page

Workflow for the Topoisomerase II DNA Cleavage Assay.

Topoisomerase II ATPase Assay
Type II topoisomerases require the hydrolysis of ATP to carry out their catalytic functions. The

ATPase assay measures the rate of ATP hydrolysis by topoisomerase II, which is stimulated by

the presence of DNA. This assay is particularly useful for identifying inhibitors that target the

ATPase domain of the enzyme and can be adapted for high-throughput screening. The amount

of inorganic phosphate (Pi) produced is quantified, often using a colorimetric method.

Quantitative Data Summary
Parameter Description Example Value

IC50

The concentration of the

inhibitor that reduces the

ATPase activity of

topoisomerase II by 50%.

Varies

ATP Hydrolysis Rate

The rate at which ATP is

converted to ADP and Pi,

typically measured by the

absorbance at 650 nm.

Varies

% Inhibition

The percentage decrease in

ATP hydrolysis at a given

inhibitor concentration.

Varies

Experimental Protocol
Materials:
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Type II DNA Topoisomerase enzyme

10x Buffer (e.g., 200 mM Tris-HCl, pH 8, 350 mM NH4OAc, 46% glycerol, 10 mM DTT,

0.05% Brij-35, 80 mM MgCl2)

10x DNA substrate

2 mM ATP solution

Phosphate detection reagent (e.g., a dye that changes absorbance upon binding to

phosphate)

Nuclease-free water

Test compounds

Microplate reader

Procedure:

Reaction Setup: In a 384-well plate, prepare the reaction mixture. For a 30 µL reaction,

combine:

18 µL of H2O

3 µL of 10x buffer

3 µL of 10x DNA

3 µL of 10x enzyme

Varying concentrations of the test compound.

Initiate Reaction: Start the reaction by adding 3 µL of 2 mM ATP. The final concentrations will

be 1x buffer, 1x DNA, 1x enzyme, and 0.2 mM ATP.

Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

Phosphate Detection: Add 45 µL of the phosphate detection dye to each well.
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Measurement: Read the absorbance at 650 nm using a microplate reader.

Analysis: The amount of phosphate produced is proportional to the absorbance. Calculate

the percentage of inhibition by comparing the absorbance of reactions with the inhibitor to

the control reactions without the inhibitor.

Reaction Preparation Reaction & Analysis

Prepare Reaction Mix
(Buffer, DNA, Enzyme) Add Test Compound Initiate with ATP Incubate at 37°C Add Phosphate

Detection Dye
Measure Absorbance

(650 nm) Calculate % Inhibition

Click to download full resolution via product page

Workflow for the Topoisomerase II ATPase Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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